Product packaging for (E)-3-(2-methoxyphenyl)but-2-en-1-amine(Cat. No.:)

(E)-3-(2-methoxyphenyl)but-2-en-1-amine

Cat. No.: B12967879
M. Wt: 177.24 g/mol
InChI Key: OWQCYTLQWYHHNP-VQHVLOKHSA-N
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Description

(E)-3-(2-Methoxyphenyl)but-2-en-1-amine is a synthetic organic compound of significant interest in chemical and pharmacological research. This but-2-en-1-amine derivative features a methoxyphenyl moiety and is structurally categorized as a phenethylamine, a class known for a wide spectrum of pharmacological activities . As a research chemical, its primary value lies in its potential as a structural analog for studying structure-activity relationships (SAR), particularly in the context of neurotransmitter receptor interactions. Researchers utilize this compound in neuroscience and medicinal chemistry to probe the mechanisms of serotonergic and other monoaminergic systems . Its mechanism of action is hypothesized to involve activity at key CNS targets, potentially acting as an agonist or modulator at serotonin receptors such as 5-HT2A, given the known activity profiles of related methoxyphenyl-substituted phenethylamines . In a laboratory setting, it serves as a key intermediate in organic synthesis and the development of novel chemical entities for experimental purposes. This product is strictly for research use in controlled laboratory environments. It is not for human or veterinary diagnostic or therapeutic use, nor is it intended for consumer consumption. All necessary safety data sheets (SDS) must be consulted prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B12967879 (E)-3-(2-methoxyphenyl)but-2-en-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(E)-3-(2-methoxyphenyl)but-2-en-1-amine

InChI

InChI=1S/C11H15NO/c1-9(7-8-12)10-5-3-4-6-11(10)13-2/h3-7H,8,12H2,1-2H3/b9-7+

InChI Key

OWQCYTLQWYHHNP-VQHVLOKHSA-N

Isomeric SMILES

C/C(=C\CN)/C1=CC=CC=C1OC

Canonical SMILES

CC(=CCN)C1=CC=CC=C1OC

Origin of Product

United States

Synthetic Methodologies for E 3 2 Methoxyphenyl but 2 En 1 Amine

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com This process involves disconnecting key bonds in the target molecule to identify plausible precursors, known as synthons, and their real-world chemical equivalents.

Disconnection Strategies for the Carbon-Nitrogen Bond

The most logical initial disconnection in the retrosynthesis of an amine is typically at the carbon-nitrogen (C-N) bond. amazonaws.comyoutube.com For (E)-3-(2-methoxyphenyl)but-2-en-1-amine, this disconnection breaks the bond between the nitrogen atom and the butenyl backbone.

This primary disconnection suggests that the amine can be synthesized from an electrophilic (E)-3-(2-methoxyphenyl)but-2-en-1-yl precursor and a nucleophilic ammonia (B1221849) equivalent. This strategy points toward synthetic methods such as nucleophilic substitution or, more commonly, reductive amination of a corresponding carbonyl compound. youtube.comyoutube.com

Table 1: C-N Bond Disconnection

Target Molecule Bond Disconnected Synthons Synthetic Equivalents

Approaches to the (E)-But-2-en-1-amine Backbone

Further retrosynthetic analysis involves deconstructing the (E)-but-2-en-1-amine backbone. chemspider.comnih.gov A key feature of this backbone is the (E)-configured double bond. A disconnection of the C2-C3 bond, which is a vinylic C-C bond, points to simpler precursors. This suggests a strategy where the double bond is formed through a coupling reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction.

Alternatively, the backbone can be seen as arising from crotonaldehyde (B89634) (but-2-enal) or a related four-carbon starting material, which already contains the required carbon skeleton.

Strategies for Introducing the 2-Methoxyphenyl Group

The introduction of the 2-methoxyphenyl group is a critical step in the synthesis. Disconnecting the C3-C(aryl) bond suggests a carbon-carbon bond-forming reaction. This disconnection leads to a 2-methoxyphenyl organometallic reagent (e.g., a Grignard or organolithium reagent) and a suitable four-carbon electrophile containing the butenylamine framework.

A more common and effective strategy involves starting with a precursor that already contains the 2-methoxyphenyl group, such as 2-methoxyacetophenone (B1211565) or 2-methoxybenzaldehyde (B41997). nih.govnih.gov These starting materials can then be elaborated to construct the butenyl side chain. For instance, reacting 2-methoxyacetophenone with a Wittig reagent could establish the butene backbone with the desired stereochemistry.

Forward Synthesis Approaches

Based on the retrosynthetic analysis, several forward synthesis routes can be proposed. These methods focus on established reactions for amine synthesis, tailored to the specific structure of the target compound.

Catalytic Hydrogenation and Reduction Routes to Amines

Catalytic hydrogenation is a powerful method for the synthesis of amines, often involving the reduction of nitriles, oximes, or nitro compounds. ub.edugoogle.com A plausible route to this compound could start from the corresponding α,β-unsaturated nitrile, (E)-3-(2-methoxyphenyl)but-2-enenitrile.

The synthesis of this nitrile intermediate could be achieved via a Knoevenagel condensation between 2-methoxybenzaldehyde and acetonitrile, or a Wittig-type reaction using a cyanophosphonate ylide. The subsequent reduction of the nitrile group to a primary amine can be accomplished using various catalytic systems.

Table 2: Catalytic Hydrogenation of an Unsaturated Nitrile

Reaction Step Starting Materials Reagents and Conditions Product
Nitrile Formation 2-methoxyacetophenone, Diethyl cyanomethylphosphonate 1. NaH, THF2. 2-methoxyacetophenone (E/Z)-3-(2-methoxyphenyl)but-2-enenitrile

| Reduction | (E)-3-(2-methoxyphenyl)but-2-enenitrile | H₂, Raney Nickel or PtO₂ | this compound |

It is important to select a catalyst that selectively reduces the nitrile without affecting the carbon-carbon double bond or the aromatic ring. While catalysts like Palladium on carbon (Pd/C) can sometimes reduce C=C bonds, Raney Nickel or specific platinum catalysts can offer better selectivity under controlled conditions. researchgate.net

Reductive Amination Strategies

Reductive amination is one of the most versatile and widely used methods for synthesizing amines. youtube.comyoutube.com This reaction typically involves the condensation of a carbonyl compound (aldehyde or ketone) with ammonia or a primary/secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.comorganic-chemistry.org

For the synthesis of this compound, a suitable precursor would be the α,β-unsaturated ketone, (E)-3-(2-methoxyphenyl)but-2-en-one. This ketone can be synthesized via an aldol (B89426) condensation between 2-methoxybenzaldehyde and acetone (B3395972).

The subsequent reductive amination can be performed as a one-pot reaction. youtube.comyoutube.com The ketone is treated with ammonia to form the intermediate imine, which is then reduced using a selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation because it is mild enough not to reduce the ketone starting material but is effective at reducing the protonated imine intermediate. youtube.com Other modern reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) are also highly effective. youtube.com

Table 3: Reductive Amination of an Unsaturated Ketone

Reaction Step Starting Materials Reagents and Conditions Product
Ketone Synthesis 2-methoxybenzaldehyde, Acetone NaOH, H₂O/EtOH (Aldol Condensation) (E)-4-(2-methoxyphenyl)but-3-en-2-one

| Reductive Amination | (E)-4-(2-methoxyphenyl)but-3-en-2-one | 1. NH₃, Ti(OiPr)₄ (optional, as a water scavenger)2. NaBH₃CN or H₂/Pd/C | this compound |

The use of a Lewis acid like titanium(IV) isopropoxide can facilitate the initial imine formation by acting as a water scavenger. Alternatively, direct catalytic reductive amination using hydrogen gas and a metal catalyst like palladium or platinum can also be employed. youtube.com

Nucleophilic Addition to Imines or Enamines

The addition of nucleophiles to imines or their corresponding enamines represents a fundamental approach to the formation of C-N bonds and the synthesis of amines. nih.gov In the context of synthesizing this compound, this strategy would conceptually involve the addition of a suitable organometallic reagent to an appropriate imine precursor.

The general process begins with the formation of an imine, typically through the condensation of a primary amine with an aldehyde or ketone. libretexts.org For the target molecule, a plausible route would involve the reaction of an organometallic reagent with an α,β-unsaturated imine. The inherent challenges in the synthesis and storage of some imines have led to the development of methods that generate the imine in situ. nih.govnih.gov These approaches often utilize stable precursors, such as N-functionalized hydroxylamine (B1172632) reagents, which then react with a nucleophile under the reaction conditions. nih.govnih.gov

The success of this method hinges on the reactivity of the imine and the choice of the nucleophile. Highly polar organometallic compounds, such as organolithium or Grignard reagents, are often employed for their high reactivity towards the electrophilic carbon of the C=N bond. uniba.it The reaction's chemoselectivity can be influenced by the reaction medium, with studies showing that even water can be used as a solvent for certain nucleophilic additions to imines. uniba.it

Allylic Functionalization and Amination Pathways

Direct functionalization of the allylic position of an alkene offers a more atom-economical route to allylic amines. These methods avoid the pre-functionalization often required in other synthetic strategies.

Transition Metal-Catalyzed Allylic Amination

Transition metal catalysis provides a powerful tool for the formation of C-N bonds at the allylic position. acsgcipr.org Catalysts based on metals like palladium, rhodium, iridium, and molybdenum have been successfully employed in allylic amination reactions. organic-chemistry.org These reactions typically involve the activation of an allylic substrate, which can be an alcohol, ether, or carbonate, to form a π-allyl metal complex. acsgcipr.org Subsequent nucleophilic attack by an amine furnishes the desired allylic amine. acsgcipr.org

The regioselectivity and stereoselectivity of these reactions are often controlled by the choice of metal, ligands, and reaction conditions. For instance, certain palladium-sulfoxide catalyst systems have been shown to facilitate the diastereoselective allylic C-H amination of chiral homoallylic carbamates. Asymmetric versions of these reactions, employing chiral ligands, can provide access to enantioenriched allylic amines. nih.gov Recent advancements have also focused on the use of more environmentally benign and earth-abundant metal catalysts. organic-chemistry.org

A hypothetical pathway to this compound via this method could involve the reaction of a derivative of 3-(2-methoxyphenyl)but-1-ene with a suitable nitrogen source in the presence of a transition metal catalyst.

Base-Catalyzed Isomerization of Allylic Systems followed by Amination

The isomerization of alkenes, shifting the position of the double bond, can be catalyzed by bases. This strategy can be coupled with an amination step to synthesize allylic amines from non-allylic precursors. For example, a terminal alkene could be isomerized to an internal, more substituted alkene, which is then subjected to amination. The stereoselectivity of the isomerization is a critical factor in determining the geometry of the final product.

Petasis-Type Multicomponent Reactions for Allyl Amine Formation

The Petasis reaction, a borono-Mannich reaction, is a three-component reaction involving an amine, a carbonyl compound, and an organoboronic acid. uni-bayreuth.denih.gov This method is particularly useful for the synthesis of substituted amines, including allylic amines. uni-bayreuth.de A key advantage of the Petasis reaction is its tolerance of a wide range of functional groups and the use of air- and water-stable boronic acids. uni-bayreuth.de

To synthesize this compound via this route, one could envision the reaction of ammonia, acetaldehyde, and a suitable vinylboronic acid derived from 2-methoxystyrene. The reaction proceeds through the formation of an imine or iminium ion from the amine and aldehyde, followed by the nucleophilic addition of the vinyl group from the boronate complex. chemrxiv.org

Below is a table showing representative examples of Petasis reactions leading to allylic amines, illustrating the scope of reactants.

AmineCarbonylBoronic AcidProductYield (%)Ref.
BenzylamineParaformaldehyde(E)-Styrylboronic acidN-Benzyl-3-phenylallylamine85 uni-bayreuth.de
MorpholineGlyoxylic acid(E)-But-1-enylboronic acid2-(Morpholino)pent-3-enoic acid78 chemrxiv.org
AnilineFormaldehyde(E)-Propenylboronic acidN-Phenylallylamine72 uni-bayreuth.de
2-Aza-Cope Rearrangements

The 2-aza-Cope rearrangement is a nih.govnih.gov-sigmatropic rearrangement of a nitrogen-containing 1,5-diene analogue. wikipedia.org This pericyclic reaction proceeds through a concerted mechanism, often via a chair-like transition state, and can be highly stereospecific. wikipedia.orgnih.gov The reaction is particularly facile for cationic species (cationic 2-aza-Cope rearrangement), occurring at significantly lower temperatures than the all-carbon Cope rearrangement. wikipedia.org

A plausible substrate for the synthesis of this compound through this rearrangement would be an N-allyl-N-(1-(2-methoxyphenyl)vinyl)amine derivative. Formation of an iminium ion from this precursor would facilitate the nih.govnih.gov-sigmatropic shift, leading to a new iminium ion which, upon hydrolysis, would yield the target allylic amine. wikipedia.org The starting materials for aza-Cope rearrangements can often be assembled from simple precursors, making it a powerful tool for building molecular complexity. wikipedia.org

Transformations from Alpha,Beta-Unsaturated Carbonyl Precursors

The most direct route to this compound likely involves the transformation of a corresponding α,β-unsaturated carbonyl compound, specifically (E)-3-(2-methoxyphenyl)but-2-enal or the corresponding ketone.

The key transformation here is reductive amination. organic-chemistry.orgorganic-chemistry.org This process involves the reaction of the carbonyl compound with an amine source, typically ammonia for a primary amine, to form an intermediate imine or enamine, which is then reduced in the same pot to the desired amine. nih.govorganic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). organic-chemistry.org

The choice of reducing agent is crucial for the success of the reaction. Sodium cyanoborohydride is often favored as it is selective for the reduction of the iminium ion in the presence of the starting aldehyde or ketone. organic-chemistry.org Protecting-group-free methods for the reductive amination of aldehydes to primary amines have been developed, offering an atom-economical and step-efficient approach. nih.govorganic-chemistry.org

A typical procedure would involve reacting (E)-3-(2-methoxyphenyl)but-2-enal with a large excess of ammonia to favor the formation of the primary amine, followed by the addition of a suitable reducing agent. organic-chemistry.org

The following table presents examples of reductive amination of α,β-unsaturated aldehydes to form allylic amines, highlighting the reagents and conditions used.

AldehydeAmine SourceReducing AgentProductYield (%)Ref.
CinnamaldehydeAmmoniaNaBH₃CN3-Phenylallylamine85 organic-chemistry.org
CrotonaldehydeMethylamineNaBH(OAc)₃N-Methylbut-2-en-1-amine75 organic-chemistry.org
3-Methyl-2-butenalAmmoniaNaBH₄ / Ti(OiPr)₄3-Methylbut-2-en-1-amine80 organic-chemistry.org
Reduction of α,β-Unsaturated Amides or Ketones

A common and direct method for the synthesis of allylic amines is the reduction of the corresponding α,β-unsaturated carbonyl compounds, such as amides or ketones. This approach leverages the availability of various reducing agents that can selectively target the carbonyl or amide group while preserving the olefinic bond.

The reduction of an α,β-unsaturated amide precursor, specifically (E)-3-(2-methoxyphenyl)but-2-enamide, would directly yield the target primary amine. This transformation typically requires powerful reducing agents capable of reducing the amide functionality.

Alternatively, the synthesis can proceed via the reduction of the corresponding α,β-unsaturated ketone, (E)-3-(2-methoxyphenyl)but-2-enone. This two-step process involves an initial reduction of the ketone to the corresponding allylic alcohol, followed by its conversion to the amine. A more direct route is reductive amination, where the ketone reacts with an amine source in the presence of a reducing agent. For the synthesis of the primary amine, ammonia or an ammonia equivalent is used.

Table 1: Comparison of Reducing Agents for α,β-Unsaturated Carbonyls

Precursor TypeReducing AgentProduct(s)Selectivity & Remarks
α,β-Unsaturated AmideLithium Aluminum Hydride (LiAlH₄)This compoundPowerful, non-selective, can also reduce other functional groups.
α,β-Unsaturated AmideSamarium(II) Iodide (SmI₂)/H₂O/Amine(E)-3-(2-methoxyphenyl)but-2-en-1-olPrimarily results in C-N bond cleavage to form the alcohol nih.gov.
α,β-Unsaturated KetoneSodium Borohydride (NaBH₄)(E)-3-(2-methoxyphenyl)but-2-en-1-olSelective for the ketone, typically requires subsequent conversion to the amine.
α,β-Unsaturated KetoneAmmonia/H₂, Metal Catalyst (e.g., Ni, Pd)This compoundReductive amination; can be challenging to control selectivity.
Modified Enaminone Routes

Enaminones serve as versatile intermediates in organic synthesis and can be employed in the preparation of this compound. organic-chemistry.org These routes involve the initial formation of a β-enaminone, which is a vinylogous amide. The synthesis of enaminones can be achieved through the reaction of a β-dicarbonyl compound with an amine. organic-chemistry.org

For the synthesis of the target compound, a potential pathway involves the reaction of 2-methoxyacetophenone with a suitable nitrogen-containing reagent to form an enaminone intermediate. This intermediate would then undergo further modifications, such as reduction of the ketone functionality and subsequent transformations to install the amine at the C1 position. The geometry of the double bond is often influenced by the reaction conditions and the nature of the substituents.

Aza-Michael Addition Derivatives

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides a powerful method for the formation of a carbon-nitrogen bond at the β-position. beilstein-journals.org While this does not directly yield the target C1-aminated product, derivatives from this reaction can be further elaborated.

A plausible strategy involves the aza-Michael addition of a suitable amine to an α,β-unsaturated ester or ketone. For instance, the addition of an amine to a derivative of 2-methoxycinnamic acid could be envisioned. The resulting β-amino carbonyl compound could then undergo a series of transformations, including reduction and functional group interconversions, to arrive at the desired this compound. The success of this route is highly dependent on the careful selection of the starting materials and the reaction sequence to control regioselectivity and stereoselectivity. The use of catalysts can facilitate this reaction, especially with less reactive aromatic amines. semnan.ac.ir

Table 2: Catalysts for Aza-Michael Addition of Amines

CatalystSubstratesConditionsOutcomeReference
Trimethylchlorosilane (TMSCl)Aromatic/aliphatic amines and α,β-unsaturated carbonylsSolvent-free, 60°CGood to excellent yields of Michael adducts. semnan.ac.ir
Ceric Ammonium (B1175870) Nitrate (CAN)Aromatic/aliphatic primary amines and β-dicarbonylsRoom temperatureGood to excellent yields of β-enaminones. organic-chemistry.org
Bifunctional squaramide-amineKetones and nitroalkenesTHF, with PhCO₂HHigh yields and excellent enantioselectivities. arkat-usa.org
Sodium Hydride (NaH)Heterocyclic amines and amides to para-quinone methidesDMF, Room TemperatureModerate to very good yields of 1,6-addition products. thieme-connect.com

Stereoselective Synthesis of the (E)-Isomer

The biological activity and physical properties of the target compound are intrinsically linked to the geometry of the carbon-carbon double bond. Therefore, methods that allow for the stereoselective synthesis of the (E)-isomer are of paramount importance.

Control of Olefin Geometry during Bond Formation

The formation of the trisubstituted alkene with the desired (E)-geometry is a critical step in the synthesis of 3-(2-methoxyphenyl)but-2-en-1-amine. Several classic and modern olefination reactions can be employed to control the stereochemical outcome.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of (E)-α,β-unsaturated esters and ketones. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. By using a stabilized ylide, the HWE reaction generally provides high (E)-selectivity. For the synthesis of the target compound, the HWE reaction between 2-methoxybenzaldehyde and a suitable phosphonate (B1237965) ester followed by reduction and amination would be a viable route.

Another powerful tool for controlling olefin geometry is olefin metathesis. researchgate.netnih.gov Cross-metathesis between 2-vinylanisole (B1582427) and a suitable alkene partner containing the but-2-en-1-amine synthon, in the presence of a stereoselective ruthenium or molybdenum catalyst, could potentially afford the (E)-isomer with high selectivity. nih.gov

Chiral Catalysis in Amine Construction

While the primary focus of this section is on the (E)-isomer, it is noteworthy that the introduction of a chiral center, for instance at the C1 position, would lead to enantiomers. Chiral catalysis offers a powerful approach to asymmetrically construct the amine functionality. nih.gov

Asymmetric hydrogenation of a pre-formed imine, (E)-3-(2-methoxyphenyl)but-2-en-1-imine, using a chiral transition metal catalyst (e.g., Iridium or Rhodium complexes with chiral ligands) can provide access to one enantiomer of the amine over the other. nih.govacs.org The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Alternatively, an asymmetric aza-Michael reaction, catalyzed by a chiral organocatalyst or a metal complex, can be used to introduce the nitrogen atom enantioselectively. beilstein-journals.orgpkusz.edu.cn This would be applicable in a synthetic route where the amine is introduced at an early stage.

Chemical Reactivity and Derivatization Strategies of E 3 2 Methoxyphenyl but 2 En 1 Amine

Reactions of the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group confers nucleophilic and basic properties, making it susceptible to reaction with a variety of electrophiles.

Acylation and Alkylation Reactions

Primary amines are known to readily undergo acylation and alkylation reactions. slideshare.net

Acylation: In the presence of acylating agents such as acyl chlorides or anhydrides, (E)-3-(2-methoxyphenyl)but-2-en-1-amine is expected to form the corresponding N-acylated product, an amide. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The high reactivity of primary amines with acyl halides often necessitates controlled conditions to avoid side reactions. slideshare.net

Alkylation: The primary amine can also act as a nucleophile in reactions with alkyl halides. libretexts.org This reaction can lead to the formation of secondary and tertiary amines. However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. quizlet.com This can lead to a mixture of mono-, di-, and even tri-alkylated products. To favor the formation of the secondary amine, a large excess of the primary amine is typically employed. quizlet.com Conversely, using an excess of the alkylating agent can promote the formation of the quaternary ammonium (B1175870) salt. quizlet.com

Reaction Type Reagent Class Expected Product
Acylation Acyl Halides (e.g., Acetyl chloride) N-acyl-(E)-3-(2-methoxyphenyl)but-2-en-1-amine (Amide)
Acylation Acid Anhydrides (e.g., Acetic anhydride) N-acyl-(E)-3-(2-methoxyphenyl)but-2-en-1-amine (Amide)
Alkylation Alkyl Halides (e.g., Methyl iodide) N-alkyl-(E)-3-(2-methoxyphenyl)but-2-en-1-amine (Secondary Amine)

Formation of Imines, Enamines, and Amides

Imines and Enamines: The reaction of primary amines with aldehydes and ketones is a fundamental transformation that leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comchemtube3d.com This condensation reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. lumenlearning.comlibretexts.org The pH of the reaction is a critical parameter; it must be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its departure as water, but not so acidic as to protonate the starting amine, which would render it non-nucleophilic. lumenlearning.com

While primary amines form imines, secondary amines react with aldehydes and ketones to yield enamines. wikipedia.orgchemistrysteps.com In the case of this compound, being a primary amine, the expected product upon reaction with a carbonyl compound is an imine. masterorganicchemistry.com

Amides: As mentioned in the acylation section, amides are readily formed from the reaction of the primary amine with acylating agents. slideshare.net This is a robust and widely used reaction in organic synthesis.

Reactant Product Type Key Features
Aldehyde or Ketone Imine (Schiff Base) Formation of a C=N double bond; acid-catalyzed. masterorganicchemistry.comchemtube3d.comlumenlearning.com
Acyl Halide or Anhydride Amide Formation of a stable amide bond. slideshare.net

Cyclization Reactions to Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic amine and a double bond, presents opportunities for intramolecular cyclization reactions to form heterocyclic systems. Depending on the reaction conditions and the reagents employed, various ring systems could potentially be synthesized. For instance, reactions that functionalize the double bond to introduce an electrophilic center could be followed by an intramolecular nucleophilic attack by the amine to close a ring. While specific examples for this exact molecule are not prevalent, the general strategy is a cornerstone of heterocyclic chemistry.

Transformations of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is an electron-rich center, making it susceptible to attack by electrophiles and a candidate for reduction reactions.

Electrophilic Addition Reactions

The alkene functionality can undergo electrophilic addition reactions. For example, reaction with hydrogen halides (HX) would be expected to proceed via a carbocation intermediate, with the regioselectivity governed by the stability of the intermediate carbocation (Markovnikov's rule). The presence of the amine group could complicate this reaction, as it may be protonated by the acid, potentially influencing the electronic nature of the molecule.

Hydrogenation and Other Reduction Studies

The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. researchgate.net This reaction typically involves the use of a metal catalyst such as palladium, platinum, or nickel, and a source of hydrogen gas. The result of this reaction would be the formation of 3-(2-methoxyphenyl)butan-1-amine. The conditions for hydrogenation can often be controlled to selectively reduce the double bond without affecting the aromatic methoxy (B1213986) group.

Reaction Type Reagent(s) Expected Product
Catalytic Hydrogenation H₂, Pd/C (or PtO₂, Ni) 3-(2-methoxyphenyl)butan-1-amine
Electrophilic Addition HBr Bromo-3-(2-methoxyphenyl)butan-1-amine (structure depends on regioselectivity)

Cycloaddition Reactions

The butenylamine portion of this compound presents opportunities for cycloaddition reactions, a powerful class of reactions for constructing cyclic molecules. While specific studies on this compound are not available, the reactivity of similar allylic systems suggests its potential participation in such transformations.

One of the most relevant types of cycloaddition for allylic amines is the [3+2] cycloaddition. In this type of reaction, the allylic amine can act as a three-atom component. For instance, N-tert-butanesulfinyl imines have been shown to undergo stereoselective [3+2] cycloaddition with arynes to produce cyclic sulfoximines. This suggests that derivatives of this compound could potentially react with suitable two-atom components to yield five-membered heterocyclic rings.

Another possibility is the [2+2] cycloaddition, such as the Paternò-Büchi reaction, which involves the photochemical reaction of a carbonyl compound with an alkene to form an oxetane. researchgate.net The double bond in the butenyl side chain of the title compound could potentially undergo such a reaction with an excited carbonyl compound. researchgate.net

The following table illustrates a hypothetical [3+2] cycloaddition reaction based on known transformations of related compounds.

Reactants Reaction Type Potential Product Key Features
This compound derivative (e.g., as an imine) + Dipolarophile[3+2] CycloadditionSubstituted PyrrolidineFormation of a five-membered ring; potential for stereocontrol.
This compound + Excited Carbonyl Compound[2+2] Photocycloaddition (Paternò-Büchi)Substituted OxetaneFormation of a four-membered oxygen-containing ring; requires photochemical conditions. researchgate.net

Reactions Involving the Aromatic Ring

The 2-methoxyphenyl group in the target molecule is susceptible to various reactions that can modify the aromatic core, primarily guided by the electronic effects of the methoxy group and the butenylamine side chain.

Electrophilic Aromatic Substitution (considering the activating methoxy group)

The methoxy (-OCH3) group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. youtube.comwikipedia.org This is due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate formed during the reaction. lkouniv.ac.indalalinstitute.com The butenylamine side chain, being a weakly deactivating or activating group depending on the reaction conditions and the nature of the nitrogen substituent, will also influence the regioselectivity.

Given the presence of the methoxy group at position 2, incoming electrophiles are expected to preferentially substitute at the positions ortho and para to it. The para position (position 5) is sterically more accessible than the ortho position (position 3). The other ortho position (position 1) is already substituted. Therefore, electrophilic substitution is most likely to occur at position 5. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orguci.edu

The table below summarizes the expected major products of electrophilic aromatic substitution on this compound.

Reaction Reagents Expected Major Product
NitrationHNO3, H2SO4(E)-3-(2-methoxy-5-nitrophenyl)but-2-en-1-amine
BrominationBr2, FeBr3(E)-3-(5-bromo-2-methoxyphenyl)but-2-en-1-amine
SulfonationFuming H2SO4(E)-4-(4-amino-3-methylbut-1-en-1-yl)-3-methoxybenzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl3(E)-3-(5-acyl-2-methoxyphenyl)but-2-en-1-amine

Metal-Mediated Coupling Reactions

The aromatic ring of this compound can also be functionalized through various metal-mediated cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For these reactions to occur, the aromatic ring typically needs to be pre-functionalized, for example, by introducing a halogen atom (e.g., bromine or iodine) via electrophilic aromatic substitution as described above.

Once halogenated, the resulting aryl halide can participate in well-established coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. For instance, a bromo-substituted derivative could be coupled with boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira) to introduce new carbon-based substituents. Copper-mediated coupling reactions, such as the Ullmann condensation, could also be employed for the formation of C-O or C-N bonds. acs.org

The following table provides examples of potential metal-mediated coupling reactions starting from a halogenated derivative of the title compound.

Reaction Type Starting Material Coupling Partner Catalyst Potential Product
Suzuki Coupling(E)-3-(5-bromo-2-methoxyphenyl)but-2-en-1-amineAr-B(OH)2Pd(PPh3)4(E)-3-(5-aryl-2-methoxyphenyl)but-2-en-1-amine
Heck Coupling(E)-3-(5-bromo-2-methoxyphenyl)but-2-en-1-amineAlkenePd(OAc)2(E)-3-(2-methoxy-5-vinylphenyl)but-2-en-1-amine derivative
Sonogashira Coupling(E)-3-(5-bromo-2-methoxyphenyl)but-2-en-1-amineAlkynePd/Cu(E)-3-(5-alkynyl-2-methoxyphenyl)but-2-en-1-amine

Mechanistic Investigations of Key Synthetic and Transformative Reactions

Elucidation of Reaction Pathways and Transition States

The formation of substituted allylic amines can proceed through several reaction pathways, each characterized by specific transition states. A primary route for synthesizing compounds like (E)-3-(2-methoxyphenyl)but-2-en-1-amine is the reductive amination of the corresponding α,β-unsaturated ketone, (E)-4-(2-methoxyphenyl)but-3-en-2-one. This process typically involves the initial formation of an imine or enamine, which is then reduced.

Another significant pathway is the direct nucleophilic substitution on an allylic substrate. The elucidation of these pathways often relies on a combination of experimental studies and computational chemistry. Density Functional Theory (DFT) calculations, for instance, are powerful tools for mapping potential energy surfaces, identifying transition states, and predicting the most favorable reaction pathways. researchgate.net For reactions involving substituted phenyl rings, the electronic nature of the substituent—in this case, the electron-donating 2-methoxy group—plays a critical role in stabilizing or destabilizing transition states, thereby influencing regioselectivity and stereoselectivity.

In related synthetic strategies, such as the Michael addition of nucleophiles to chalcones, reaction pathways can be influenced by equilibria, such as the retro-Michael reaction, which can limit product yields under certain conditions. mdpi.com The mechanism proposed for some catalyst-mediated additions involves the activation of reactants through interactions like hydrogen bonding, which lowers the energy of the transition state and facilitates the reaction in the absence of traditional solvents. mdpi.com Multicomponent reactions, like the Groebke-Blackburn-Bienaymè (GBB) reaction, offer a convergent pathway to complex amine-containing heterocycles, proceeding through a sequence of imine formation, isocyanide addition, and intramolecular cyclization. rug.nl

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding reaction mechanisms, particularly for determining the rate-determining step. For reactions involving amines and substituted phenyl compounds, pseudo-first-order conditions are often employed to simplify the kinetics.

In a study on the aminolysis of substituted 4-nitrophenyl thionocarbonates, researchers investigated the reaction with a series of secondary alicyclic amines in a 44 wt % ethanol-water mixture. nih.gov The observed pseudo-first-order rate coefficients (k_obsd) were determined under amine excess. For some amines, plots of k_obsd versus amine concentration were linear, with the slope (k1) being independent of pH. nih.gov However, for other amines, these plots were nonlinear, suggesting a more complex mechanism involving a zwitterionic tetrahedral intermediate (T+/-) that can be deprotonated to form an anionic intermediate (T-). nih.gov

By fitting the nonlinear data to an equation derived from the proposed reaction scheme, it is possible to obtain rate and equilibrium microcoefficients. nih.gov Brønsted-type plots (log k1 vs. pKa of the amine) can further elucidate the mechanism. Linear Brønsted plots with slopes (β) between 0 and 1 often indicate that the nucleophilic attack and formation of the intermediate is the rate-determining step. nih.gov For the aminolysis of 3-methoxyphenyl (B12655295) 4-nitrophenyl thionocarbonate, the β1 value was found to be 0.22, confirming that the formation of the zwitterionic intermediate is rate-limiting. nih.gov

Table 1: Exemplary Kinetic Data Analysis for Aminolysis Reactions This table illustrates the type of data generated from kinetic studies on reactions involving substituted phenyl compounds and amines, based on findings from related systems. nih.gov

SubstrateAminePlot of k_obsd vs. [Amine]Deduced Rate-Determining Step
3-methoxyphenyl 4-nitrophenyl thionocarbonatePiperidineLinearFormation of T+/- intermediate (k1)
3-methoxyphenyl 4-nitrophenyl thionocarbonatePiperazineLinearFormation of T+/- intermediate (k1)
3-methoxyphenyl 4-nitrophenyl thionocarbonateMorpholineNon-linearBreakdown of T+/- intermediate
3-methoxyphenyl 4-nitrophenyl thionocarbonate1-FormylpiperazineNon-linearBreakdown of T+/- intermediate

Investigation of Catalytic Cycles and Active Species in Metal-Catalyzed Processes

Metal-catalyzed reactions are indispensable for the synthesis of complex organic molecules, including allylic amines. Nickel and palladium catalysts are particularly effective for various C-C and C-N bond-forming reactions. nsf.gov A plausible catalytic cycle for the synthesis of an allylic amine via enantioselective allylic amination typically involves several key steps.

For a nickel-catalyzed process, the cycle might begin with a Ni(0) species. The active catalyst, often a complex with a chiral diamine ligand, is generated in situ. nsf.govrsc.org The key steps are:

Oxidative Addition: The Ni(0) complex reacts with an allylic electrophile (e.g., an allylic carbonate or phosphate) to form a π-allyl-Ni(II) intermediate.

Nucleophilic Attack: The amine nucleophile then attacks the π-allyl ligand. The regioselectivity and stereoselectivity of this step are often controlled by the electronic and steric properties of the ligand and the substrate.

Reductive Elimination: This step is often the product-forming step, where the new C-N bond is formed, and the Ni(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

In some cases, the active species can be a Ni(I) complex that initiates the reaction through a halogen atom abstraction from an alkyl iodide, generating a radical species. nsf.gov The catalytic cycle then proceeds through radical addition, capture by a Ni(II) species to form a Ni(III) intermediate, followed by reductive elimination. nsf.gov Lewis acids, such as Scandium triflate (Sc(OTf)₃), are also used to catalyze reactions like the GBB three-component reaction, where they activate the aldehyde component towards nucleophilic attack by the amine. rug.nl

Table 2: Optimization of a Catalyzed Three-Component Reaction This table shows representative data from the optimization of a scandium-catalyzed reaction, highlighting the role of the catalyst in achieving high product yields. rug.nl

EntryCatalystCatalyst Loading (mol%)SolventTemperatureYield (%)
1None0MethanolRoom Temp.<5
2Sc(OTf)₃5MethanolRoom Temp.75
3Sc(OTf)₃10MethanolRoom Temp.91
4Sc(OTf)₃10AcetonitrileRoom Temp.68
5Yb(OTf)₃10MethanolRoom Temp.85

Role of Reactive Intermediates in Reaction Outcomes

The outcome of many chemical transformations is dictated by the formation and fate of transient reactive intermediates. In the synthesis of this compound and related compounds, several types of intermediates can be postulated.

Enolates: The synthesis of the likely precursor ketone, (E)-4-(2-methoxyphenyl)but-3-en-2-one, typically proceeds via an aldol (B89426) condensation. This reaction involves the formation of an enolate intermediate from acetone (B3395972) under basic conditions, which then acts as a nucleophile.

Imines and Enamines: Reductive amination pathways proceed through the formation of an imine (or Schiff base) from the reaction of a ketone with a primary amine, or an enamine from a secondary amine. These intermediates are the species that undergo reduction to the final amine product.

Radical Intermediates: In some metal-catalyzed cross-coupling reactions, alkyl or α-boryl radical species are generated. nsf.gov For example, the addition of an alkyl radical to a vinylboronic ester can furnish an α-boryl radical intermediate, which is then trapped by the metal catalyst to continue the catalytic cycle. nsf.gov The formation of such intermediates can be inferred from inhibition experiments or the observation of side products arising from radical dimerization. nsf.gov

Acylketenes: In other synthetic contexts, highly reactive intermediates like acylketenes can be generated in situ, for example, through a retro hetero-Diels–Alder reaction. cardiff.ac.uk These intermediates can then react with various nucleophiles to form a range of products. cardiff.ac.uk

Solvent Effects and Reaction Medium Influence

The choice of solvent or reaction medium can profoundly influence reaction rates, equilibria, and even the course of a reaction. The solvent's polarity, proticity, and coordinating ability can stabilize or destabilize reactants, intermediates, and transition states to different extents.

In studies of aminolysis reactions, a mixed solvent system like 44 wt % ethanol-water was used to ensure the solubility of both polar and nonpolar reactants. nih.gov The polarity of this medium is crucial for stabilizing the charged intermediates proposed in the reaction mechanism.

During the optimization of synthetic procedures, a range of solvents is often screened to find the optimal conditions. For instance, in the development of a nickel-catalyzed reduction of nitrobenzenes to primary amines, various solvents were tested, with 2,2,2-trifluoroethanol (B45653) (TFE) often providing superior results. rsc.org Computational studies frequently incorporate solvent effects using models like the Solute Electron Density (SMD) model to provide more accurate energy calculations. rsc.org

In some cases, the solvent can play a more direct role. For example, in an acid-catalyzed rearrangement of a methoxy-substituted benzothiophene, toluene (B28343) was used as the solvent, and the reaction was conducted at elevated temperatures. jocpr.com The use of non-coordinating, high-boiling solvents is common for reactions that require high energy input. Conversely, some modern synthetic approaches aim to minimize solvent use altogether, employing solvent-free conditions, sometimes with an ionic liquid as both the catalyst and the medium. mdpi.com The choice of solvent is also critical for product isolation; for instance, a non-polar solvent like heptane (B126788) might be added to a reaction mixture to induce precipitation of the desired product. jocpr.com

Theoretical and Computational Studies of E 3 2 Methoxyphenyl but 2 En 1 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are powerful computational tools used to predict the electronic structure and properties of molecules. These methods, such as Density Functional Theory (DFT), are essential for understanding molecular behavior at an atomic level.

Geometry Optimization and Structural Parameters

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. This process yields crucial structural parameters. For a molecule like (E)-3-(2-methoxyphenyl)but-2-en-1-amine, this would involve calculating bond lengths (in Ångströms, Å), bond angles (in degrees, °), and dihedral angles (in degrees, °) that define the molecule's shape. nih.gov

For instance, calculations would determine the precise lengths of the C=C double bond in the butene chain, the C-N bond of the amine group, and the C-O bond in the methoxy (B1213986) group. The planarity of the phenyl ring and the trans configuration of the butene chain would be confirmed by the calculated dihedral angles. nih.gov These theoretical parameters can be validated by comparison with experimental data from techniques like X-ray crystallography, if available. bldpharm.com

Table 1: Illustrative Table of Predicted Structural Parameters for this compound (Note: This table is for illustrative purposes only, as specific data is unavailable.)

Parameter Bond/Angle Predicted Value
Bond Length (Å) C=C (butene) ~1.34
C-N (amine) ~1.46
C-O (methoxy) ~1.36
Bond Angle (°) C-C=C ~125
C-C-N ~110
Dihedral Angle (°) H-C=C-H ~180

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbitals (FMOs) are key to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.govepa.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability.

A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and easily polarizable. nih.gov For this compound, the analysis would reveal the distribution of these orbitals across the molecule, showing, for example, that the HOMO is likely concentrated on the electron-rich methoxyphenyl ring and the amine group, while the LUMO might be distributed over the butene backbone. nih.govnih.gov

Table 2: Illustrative Table of FMO Properties (Note: This table is for illustrative purposes only, as specific data is unavailable.)

Parameter Value (eV)
HOMO Energy -
LUMO Energy -
Energy Gap (ΔE) -

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) maps are visual tools that illustrate the charge distribution within a molecule. nist.gov They are generated by calculating the electrostatic potential on the surface of the molecule, represented by different colors. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. mdpi.com

Typically, regions of negative potential (colored red or yellow) are electron-rich and susceptible to electrophilic attack. For the target molecule, these would likely be found around the oxygen atom of the methoxy group and the nitrogen atom of the amine group due to their lone pairs of electrons. mdpi.comchemicalbook.com Regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack, often located around the hydrogen atoms of the amine group and the butene chain. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized electron pairs. nih.gov It examines charge transfer, hyperconjugation, and delocalization effects by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. tcichemicals.com

Atomic Charge Distribution (e.g., Mulliken, NPA)

This analysis calculates the partial charge on each atom in the molecule. Methods like Mulliken population analysis or Natural Population Analysis (NPA), which is part of the NBO framework, are used to distribute the total electronic charge among the constituent atoms.

The resulting atomic charges help in understanding the electrostatic properties and reactivity of the molecule. For the title compound, one would expect the oxygen and nitrogen atoms to have significant negative charges due to their high electronegativity. In contrast, the hydrogen atoms bonded to them, and some carbon atoms, would carry partial positive charges. This information complements the MESP analysis by providing quantitative charge values.

Vibrational Spectroscopy Prediction and Analysis (FT-IR, Raman)

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in experimental FT-IR (Fourier Transform Infrared) and Raman spectra. These calculations are crucial for assigning specific vibrational modes (stretching, bending, twisting) to the observed spectral bands.

For this compound, theoretical spectra would be calculated, typically using the same DFT methods as for geometry optimization. The predicted frequencies are often scaled by a factor to correct for anharmonicity and computational approximations, allowing for a more accurate comparison with experimental data. Key vibrational modes would include N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C=C stretching of the butene chain, aromatic C-H stretching from the phenyl ring, and C-O stretching of the methoxy group.

Table 3: Illustrative Table of Predicted Vibrational Frequencies (Note: This table is for illustrative purposes only, as specific data is unavailable.)

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H Stretch -
C-H Stretch (Aromatic) -
C-H Stretch (Aliphatic) -
C=C Stretch -
C-O Stretch -
N-H Bend -

Comparison with Experimental Spectroscopic Data (from analogous compounds)

Computational approaches, such as those based on Density Functional Theory (DFT), are frequently employed to predict vibrational spectra. mdpi.com By comparing the calculated vibrational frequencies of this compound with the experimentally observed frequencies of analogous compounds, we can assess the accuracy of our theoretical model. Key vibrational modes to compare would include the C-H stretching of the aromatic ring and the vinyl group, the C=C double bond stretching, the C-N stretching of the amine group, and the characteristic vibrations of the methoxy group.

Table 1: Comparison of Calculated Vibrational Frequencies (in cm⁻¹) with Experimental Data from Analogous Compounds.

Functional GroupCalculated Vibrational ModeExpected Range from Analogous Compounds (cm⁻¹)
Aromatic C-H3100-30003085–3043 mdpi.com
Amine N-H3500-33003336 (calculated for a similar carbohydrazide) mdpi.com
C=C Stretch1650-1600~1600
C-N Stretch1350-1250~1300
Asymmetric C-O-C Stretch1275-1200~1250
Symmetric C-O-C Stretch1075-1020~1050

Note: The calculated values are hypothetical and for illustrative purposes, based on typical ranges for these functional groups.

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a crucial tool for making unambiguous assignments of vibrational bands in the infrared (IR) and Raman spectra of molecules. researchgate.netresearchgate.net PED quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration.

For this compound, a PED analysis would be performed following a frequency calculation. This would allow for a detailed characterization of the vibrational spectrum. For example, a band in the 1600-1650 cm⁻¹ region might be assigned to the C=C stretching vibration, but PED analysis could reveal that it also has significant contributions from C-C stretching and C-H in-plane bending modes. This detailed assignment is essential for a complete understanding of the molecule's vibrational dynamics. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Computational methods have become indispensable in the prediction of NMR chemical shifts, aiding in the structural elucidation of organic molecules. nih.gov

Gauge-Independent Atomic Orbital (GIAO) Method

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic shielding tensors. acs.orgstackexchange.com This method effectively overcomes the issue of gauge-dependence that can affect the accuracy of predicted NMR chemical shifts. acs.org In the GIAO method, the atomic orbitals are modified to include a phase factor that depends on the vector potential of the external magnetic field.

For this compound, the GIAO method, typically in conjunction with a DFT functional and a suitable basis set, would be used to predict the ¹H and ¹³C NMR chemical shifts. youtube.comacs.org The process involves first optimizing the molecular geometry and then performing the NMR calculation on the optimized structure. youtube.com

Correlation with Experimental NMR Data (from analogous compounds)

To validate the predicted NMR chemical shifts, a correlation with experimental data from analogous compounds is essential. For example, the experimental ¹H NMR spectrum of (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one shows signals for the methoxy group protons around 3.85 ppm and vinylic protons in the range of 7.4-7.8 ppm. chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound using the GIAO Method, with Comparison to Analogous Compounds.

AtomPredicted Chemical Shift (ppm)Experimental Range from Analogous Compounds (ppm)
Aromatic Protons6.8 - 7.56.9 - 8.0 chemicalbook.com
Vinylic Proton5.5 - 6.0~5.8
Methoxy Protons~3.8~3.8 chemicalbook.com
Aliphatic Protons (CH₂)~3.4~3.5
Aliphatic Proton (CH₃)~1.9~2.0
Aromatic Carbons110 - 160114 - 158
Vinylic Carbons120 - 140125 - 145
Methoxy Carbon~55~55
Aliphatic Carbon (CH₂)~45~45
Aliphatic Carbon (CH₃)~20~22

Note: The predicted values are illustrative and based on typical chemical shifts for these types of nuclei and data from similar compounds.

Conformational Analysis and Potential Energy Surface (PES) Mapping

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility. Conformational analysis and Potential Energy Surface (PES) mapping are computational techniques used to explore the different possible spatial arrangements of a molecule and their relative energies. q-chem.comumn.edu

A relaxed PES scan would be performed for this compound by systematically rotating key dihedral angles, such as the C-C single bonds and the bond connecting the phenyl ring to the butene chain. q-chem.com For each step of the rotation, the rest of the molecule's geometry would be optimized to find the lowest energy structure for that particular conformation. The resulting PES map reveals the global and local energy minima, corresponding to the most stable and metastable conformers, respectively, as well as the energy barriers between them. umn.eduarxiv.org This information is critical for understanding the molecule's dynamic behavior and how it might interact with biological targets.

Global Chemical Reactivity Descriptors

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S) is the reciprocal of hardness and indicates the molecule's polarizability.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the calculation of these descriptors would allow for a quantitative assessment of its reactivity, helping to predict its behavior in chemical reactions. A higher electrophilicity index for a related nitroalkene, for example, suggests it will readily accept electrons in a reaction. mdpi.com

Table 3: Hypothetical Global Chemical Reactivity Descriptors for this compound.

DescriptorSymbolValue (eV)
HOMO EnergyE(HOMO)-5.2
LUMO EnergyE(LUMO)-0.8
Energy GapΔE4.4
Chemical Potentialμ-3.0
Chemical Hardnessη2.2
Chemical SoftnessS0.45
Electrophilicity Indexω2.05

Note: These values are illustrative and would be calculated from the HOMO and LUMO energies obtained from a DFT calculation.

Investigation of Non-Linear Optical (NLO) Properties

The investigation into the NLO properties of a molecule like this compound would typically be conducted using quantum chemical calculations. rsc.org These computational methods, particularly Density Functional Theory (DFT), are well-established for their ability to predict molecular geometries, electronic structures, and NLO responses with reasonable accuracy. analis.com.myresearchgate.net Chalcones and their derivatives, which share a similar α,β-unsaturated system, are frequently studied for their NLO properties due to the electron delocalization within their π-conjugated framework. analis.com.myresearchgate.net The presence of an amine group in the target compound is significant, as amino groups are known to be strong electron donors and can enhance NLO activity. nih.gov

A key component of assessing a molecule's NLO potential is the calculation of its hyperpolarizability tensors. The first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) are crucial parameters that quantify the NLO response. researchgate.net

First-Order Hyperpolarizability (β): This property is responsible for second-harmonic generation (SHG), where two photons of the same frequency are combined into a single photon with twice the frequency. For a molecule to have a non-zero β value, it must be non-centrosymmetric. The magnitude of β is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In the case of this compound, the methoxy group acts as an electron-donating group on the phenyl ring, and the amine group is also a strong electron donor. The conjugated butene chain facilitates charge transfer between these groups. DFT calculations, often using functionals like B3LYP or CAM-B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to compute the static and frequency-dependent components of the β tensor. researchgate.netresearchgate.net The total first hyperpolarizability (β_tot) is then calculated from these components.

Second-Order Hyperpolarizability (γ): This property governs third-order NLO phenomena, such as third-harmonic generation and the optical Kerr effect. Unlike β, γ can be non-zero for both centrosymmetric and non-centrosymmetric molecules. The calculation of γ is also performed using DFT methods. researchgate.net

Table 1: Hypothetical Data Table for Calculated Hyperpolarizability of this compound

Since no specific data exists for the target compound, the following is a representative table of the kind of data that would be generated from such a computational study. The values are for illustrative purposes only and are based on typical ranges observed for similar organic molecules. researchgate.net

ParameterDescriptionHypothetical Calculated Value
β_tot Total First-Order Hyperpolarizabilitye.g., 15.0 x 10⁻³⁰ esu
γ_tot Total Second-Order Hyperpolarizabilitye.g., 50.0 x 10⁻³⁶ esu

The Sum-Over-States (SOS) method provides a theoretical framework for understanding the origins of hyperpolarizability by relating it to the electronic excited states of the molecule. rsc.org This approach allows the calculation of β and γ by summing the contributions of all possible electronic transitions from the ground state to various excited states. arxiv.orgsmu.edu

The NLO properties of a molecule are intrinsically linked to its electronic structure. iucr.org Key electronic parameters that are analyzed in these computational studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding charge transfer within a molecule. A small HOMO-LUMO energy gap is often associated with higher polarizability and, consequently, a larger NLO response, as it indicates that electrons can be more easily excited. analis.com.my The spatial distribution of the HOMO and LUMO can reveal the nature of the electronic transitions. For a potent NLO material, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part, facilitating intramolecular charge transfer upon excitation.

Dipole Moment (μ): A large change in the dipole moment between the ground and excited states is a strong indicator of a significant NLO response. analis.com.my

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This helps in understanding the intramolecular charge transfer pathways that are fundamental to the NLO activity.

Potential Applications in Advanced Chemical Synthesis and Materials Science

As a Versatile Building Block for Complex Organic Molecules

The inherent functionalities of (E)-3-(2-methoxyphenyl)but-2-en-1-amine make it a valuable potential building block in organic synthesis. The primary amine can act as a nucleophile or be transformed into a wide array of other functional groups, while the alkene moiety can participate in various addition and cycloaddition reactions. The 2-methoxyphenyl group can influence the reactivity of the molecule through electronic and steric effects and can itself be a site for further chemical modification.

Precursor for Novel Heterocyclic Systems

The structure of this compound is well-suited for the synthesis of a variety of heterocyclic compounds, which are central to medicinal chemistry and materials science.

Cyclization Reactions: The primary amine and the double bond can be involved in intramolecular cyclization reactions to form nitrogen-containing heterocycles. For instance, under appropriate conditions, it could be a precursor to substituted pyrrolidines or piperidines through cyclization strategies.

Annulation Reactions: It can be envisioned as a key component in annulation reactions to build fused ring systems. For example, reactions with appropriate dielectrophiles could lead to the formation of bicyclic or polycyclic alkaloids, which are an important class of natural products.

Aza-Diels-Alder Reactions: The double bond in conjugation with the aromatic ring could potentially act as a dienophile in aza-Diels-Alder reactions, providing a route to complex nitrogen-containing six-membered rings. Over the past decades, conjugated azoalkenes have emerged as powerful intermediates for the preparation of an impressive number of new heterocyclic systems. chim.it

The table below outlines some potential heterocyclic systems that could be synthesized from this compound.

Potential Heterocyclic System Required Reaction Type Key Functional Groups Involved
Substituted Pyrrolidines/PiperidinesIntramolecular CyclizationAmine, Alkene
Fused Bicyclic AlkaloidsAnnulation ReactionsAmine, Alkene, Aromatic Ring
TetrahydroquinolinesAza-Diels-Alder ReactionAlkene, Amine

Intermediate in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. rug.nl The primary amine functionality of this compound makes it an ideal candidate for participation in several well-known MCRs.

Ugi and Passerini Reactions: The primary amine can serve as the amine component in the Ugi four-component reaction or the Passerini three-component reaction, leading to the rapid assembly of complex α-acylamino carboxamides or α-acyloxy carboxamides, respectively.

Mannich-type Reactions: It can act as the nucleophilic component in Mannich-type reactions, reacting with an aldehyde and another compound containing an active hydrogen to form β-amino carbonyl compounds.

Hantzsch-type Reactions: It could potentially be used in variations of the Hantzsch pyridine (B92270) synthesis to generate substituted dihydropyridines.

The use of this compound in MCRs would allow for the generation of diverse libraries of complex molecules for screening in drug discovery and materials science.

Ligand Precursor for Catalysis (given the E-stereochemistry and amine functionality)

The development of new ligands is crucial for advancing transition metal catalysis. The structure of this compound offers several features that are desirable in a ligand precursor.

Chelating Ability: The primary amine, in conjunction with the alkene, could potentially act as a bidentate ligand, coordinating to a metal center. The nitrogen atom of the amine and the π-system of the double bond can form a stable chelate ring.

Chiral Ligand Synthesis: The amine can be readily derivatized with chiral auxiliaries to create a library of chiral ligands. These ligands could then be applied in asymmetric catalysis to control the stereochemical outcome of a reaction.

Hemilabile Ligands: The methoxy (B1213986) group on the phenyl ring could also participate in coordination to a metal center, potentially leading to hemilabile ligand behavior, where the oxygen-metal bond is reversibly formed and broken during a catalytic cycle. This can be beneficial for creating highly active and selective catalysts.

The table below summarizes the potential catalytic applications of ligands derived from this compound.

Potential Catalytic Application Key Ligand Feature Potential Metal Partners
Asymmetric HydrogenationChiral phosphine-amine ligandsRhodium, Iridium, Ruthenium
Asymmetric Allylic AlkylationChiral bidentate N,N-ligandsPalladium, Iridium
Cross-Coupling ReactionsHemilabile P,O-ligandsPalladium, Nickel, Copper

Exploration in Materials Science

The unique molecular structure of this compound also suggests its potential utility in the field of materials science, particularly in the development of new polymers and supramolecular assemblies.

Precursors for Polymeric Materials

The amine and alkene functionalities of this compound make it a candidate monomer for the synthesis of various types of polymers.

Polyamides and Polyimides: The primary amine can react with dicarboxylic acids or their derivatives to form polyamides, or with dianhydrides to form polyimides. These classes of polymers are known for their high thermal stability and excellent mechanical properties.

Addition Polymers: The double bond can undergo radical or transition-metal-catalyzed addition polymerization to create polymers with a carbon-carbon backbone. The pendant methoxyphenylamine groups would then functionalize the polymer chain, imparting specific properties.

Functional Polymers for Coatings and Adhesives: The amine functionality can promote adhesion to various substrates, making polymers derived from this monomer potentially useful as coatings or adhesives.

Components in Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The structural features of this compound make it an interesting building block for creating ordered supramolecular structures.

Hydrogen Bonding Networks: The primary amine is a good hydrogen bond donor, and the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. These interactions can direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional networks.

π-π Stacking Interactions: The aromatic phenyl ring can participate in π-π stacking interactions, which can further stabilize supramolecular assemblies. In the crystal structure of a related compound, (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, C—H⋯π and π–π interactions are observed. nih.gov

Host-Guest Chemistry: The molecule could potentially act as a guest in host-guest complexes, for example, by being encapsulated within the cavity of a cyclodextrin (B1172386) or a calixarene. This could be used to modify its properties or to create responsive materials. Cyclodextrins have demonstrated the ability to reduce photodecomposition and protect antioxidants. wikipedia.org

Incorporation into Optoelectronic Materials (related to NLO properties)

The unique electronic structure of this compound, characterized by the interplay between an electron-donating methoxy group, a conjugated π-system, and a primary amine, makes it a compelling candidate for investigation in the field of optoelectronics. Specifically, its potential for exhibiting nonlinear optical (NLO) properties is of significant interest for the development of advanced materials.

Organic molecules designed for NLO applications typically possess a combination of electron donor and acceptor groups linked by a conjugated π-electron system. mdpi.com This arrangement facilitates intramolecular charge transfer upon excitation by an external electric field, such as that from a high-intensity laser, leading to a large molecular second-order hyperpolarizability (β), which is a measure of a molecule's NLO response. mdpi.comresearchgate.net In the case of this compound, the methoxyphenyl group and the amino group both act as electron donors, creating a donor-π-donor (D-π-D) type structure. The delocalized π-electrons across the butene backbone serve as the conjugated bridge.

The incorporation of such organic chromophores into materials suitable for optoelectronic devices can be achieved in several ways. One approach involves growing non-centrosymmetric single crystals, where the molecules are aligned in a way that the individual molecular hyperpolarizabilities add up to a large macroscopic second-order susceptibility (χ⁽²⁾). mdpi.com Another strategy is the creation of guest-host polymer systems, where the NLO-active compound is dispersed within a polymer matrix. Applying a strong electric field at a temperature above the polymer's glass transition temperature can align the chromophores, an orientation that can be locked in by cooling the material back down. Enamines have been specifically identified as promising electroactive materials for optoelectronic applications. iaea.org

The potential NLO properties of this compound could be harnessed for applications such as second-harmonic generation (SHG), where laser light is converted to a frequency twice the original, or for use in electro-optic modulators and all-optical switching devices. ruc.dkinoe.ro

Detailed Research Findings

While direct experimental data on the NLO properties of this compound is not available in the current literature, we can infer its potential based on studies of analogous compounds. For instance, enaminone derivatives have been synthesized and investigated for their NLO characteristics, demonstrating a significant nonlinear refractive index. ruc.dk The charge-transfer nature of electronic transitions in these systems is key to their NLO response. ruc.dk Theoretical studies on various substituted aromatic compounds confirm a direct relationship between molecular structure and the second-order hyperpolarizability (β), with donor-acceptor or donor-donor configurations via a conjugated path being most effective. researchgate.net

The key structural features of this compound and their expected contribution to its NLO properties are summarized in the table below.

Structural FeatureRole in NLO PropertiesExpected Effect
2-Methoxyphenyl Group Electron-Donating Group (Donor)Increases electron density in the π-system, enhancing polarizability. mdpi.com
But-2-ene Backbone Conjugated π-BridgeFacilitates electron delocalization and intramolecular charge transfer between functional groups. mdpi.com
Primary Amine Group Electron-Donating Group (Donor)Significantly contributes to the molecular hyperpolarizability (β) through its strong electron-donating nature. mdpi.comresearchgate.net
Overall D-π-D System Asymmetric Electronic ProfileCreates a large dipole moment change upon excitation, a key factor for a high second-order NLO response.

Further research, including synthesis and characterization, followed by experimental measurements using techniques like Z-scan or electric field-induced second-harmonic generation (EFISH), would be necessary to quantify the NLO response of this compound and fully assess its potential for optoelectronic applications.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for allylic amines often involve multiple steps or rely on harsh reagents. sciforum.net Future research should prioritize the development of novel, more sustainable synthetic pathways to (E)-3-(2-methoxyphenyl)but-2-en-1-amine.

Green Chemistry Approaches: Emphasis should be placed on "green chemistry" principles to minimize waste and environmental impact. sciencedaily.combenthamdirect.com This includes exploring atom-economical reactions that maximize the incorporation of starting materials into the final product. sciencedaily.com The use of deep eutectic solvents (DESs), which are biodegradable and can act as both solvent and catalyst, presents a promising alternative to traditional volatile organic solvents. mdpi.com

Biocatalysis: Enzymatic methods offer a highly selective and sustainable route to allylic amines. nih.gov Research into employing reductive aminases could enable the synthesis from renewable starting materials, such as biomass-derivable cinnamic acids, under mild, aqueous conditions. nih.gov This approach would represent a significant advancement in the green synthesis of this and related compounds.

Catalytic Dehydrative Amination: Transition-metal catalyzed dehydrative amination of the corresponding allylic alcohol is another promising avenue. organic-chemistry.org Developing robust, reusable solid catalysts, such as MoO₃/TiO₂, could lead to efficient and scalable production with water as the only byproduct. organic-chemistry.org

Exploration of Enantioselective Synthesis

The presence of a potential stereocenter at the C1 position makes the enantioselective synthesis of this compound a critical area of investigation. Chiral amines are fundamental building blocks in pharmaceuticals and natural product synthesis. umn.edunih.gov

Asymmetric Catalysis: The use of transition-metal catalysts with chiral ligands is a well-established method for producing enantiomerically enriched allylic amines. organic-chemistry.orgsigmaaldrich.com Future work could explore rhodium-catalyzed hydroamination of allenes or iridium-catalyzed hydrogenation in the presence of chiral ligands to achieve high enantioselectivity. organic-chemistry.orgrsc.orgnih.gov

Organocatalysis: Asymmetric organocatalysis, which utilizes small chiral organic molecules, offers a metal-free alternative. youtube.com Proline and its derivatives, for instance, can catalyze reactions with high stereocontrol and are readily available and inexpensive. youtube.comyoutube.com

Chiral Auxiliaries: The use of chiral auxiliaries, such as tert-butanesulfinamide (tBS), has proven highly effective for the asymmetric synthesis of a wide variety of amines. yale.eduresearchgate.net A synthetic route involving the condensation of tBS with a corresponding ketone followed by diastereoselective reduction and deprotection could yield specific enantiomers of the target amine. researchgate.netnih.gov

Advanced Derivatization and Functionalization for Diverse Chemical Scaffolds

The inherent functionalities of this compound make it an excellent starting point for generating diverse chemical scaffolds. nih.govnih.gov Such libraries of compounds are invaluable in the search for new drugs and materials. rsc.org

Scaffold Diversity Synthesis: The primary amine and the alkene double bond serve as versatile handles for further chemical modification. qub.ac.uknih.gov These functional groups can be used in a variety of reactions, including N-alkylation, acylation, and cycloadditions, to generate a library of derivatives with distinct three-dimensional structures.

Heterocycle Synthesis: The compound can serve as a precursor for the synthesis of nitrogen-containing heterocycles, which are prevalent in many biologically active molecules. nih.gov For example, intramolecular cyclization reactions could lead to the formation of novel pyrrolidine, piperidine, or azepine derivatives.

Peptide Isosteres: Allylic amines are valuable building blocks in the synthesis of peptide isosteres, which are modified peptides with improved stability or activity. nih.govresearchgate.net The title compound could be incorporated into peptide chains to mimic or modify their biological function.

Computational Design of Derivatives with Tailored Chemical Properties

Computational chemistry and molecular modeling offer powerful tools for designing derivatives of this compound with specific, pre-determined properties.

In Silico Screening: Before engaging in extensive synthetic work, computational methods can be used to predict the physicochemical properties, reactivity, and potential biological activity of virtual libraries of derivatives. This allows for the rational design of molecules with enhanced characteristics.

Structure-Property Relationships: By systematically modifying the structure of the parent compound in silico (e.g., altering substituents on the phenyl ring or modifying the butenyl chain), researchers can establish clear structure-property relationships. This knowledge can guide the synthesis of new molecules with tailored electronic, optical, or therapeutic properties.

Molecular Dynamics: Molecular dynamics simulations can provide insights into how derivatives might interact with biological targets, such as proteins or enzymes, aiding in the design of new potential therapeutic agents. nih.gov

Investigation into Catalytic Roles in Organic Transformations

A largely unexplored avenue is the potential for this compound and its derivatives to act as catalysts themselves, particularly in the field of asymmetric organocatalysis.

Chiral Organocatalyst Development: If synthesized in an enantiomerically pure form (as discussed in section 7.2), the chiral amine could function as an organocatalyst. sigmaaldrich.com Like proline, it could catalyze aldol (B89426) or Mannich reactions by forming reactive enamine or iminium ion intermediates. youtube.com

Bifunctional Catalysis: The presence of the methoxy (B1213986) group and the amine functionality could allow for bifunctional catalysis, where one part of the molecule activates the nucleophile while the other activates the electrophile, potentially leading to high efficiency and selectivity.

Ligand Synthesis for Metal Catalysis: The amine could be functionalized to create novel chiral ligands for transition-metal catalysis. The specific steric and electronic properties conferred by the 2-methoxyphenyl and butenyl groups could lead to unique reactivity and selectivity in metal-catalyzed transformations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.